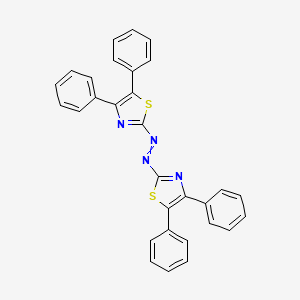
2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) is a complex organic compound featuring a diazene linkage between two 4,5-diphenyl-1,3-thiazole units Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring
準備方法
The synthesis of 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) typically involves the reaction of 4,5-diphenyl-1,3-thiazole with a diazene precursor under specific conditions. One common method includes the use of oxidative coupling reactions where the thiazole units are linked via a diazene bridge. Industrial production methods may involve large-scale oxidative coupling reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of individual thiazole units.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism by which 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) exerts its effects involves interactions with various molecular targets. The thiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their functions. The diazene linkage may also play a role in the compound’s reactivity and interactions with other molecules. Specific pathways involved depend on the particular application and target.
類似化合物との比較
2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) can be compared with other thiazole-based compounds:
4,5-Diphenyl-1,3-thiazole: Lacks the diazene linkage, making it less reactive in certain contexts.
2,4-Disubstituted thiazoles: These compounds have different substitution patterns, affecting their biological activities and reactivity.
1,3,4-Thiadiazoles:
特性
CAS番号 |
65675-11-8 |
|---|---|
分子式 |
C30H20N4S2 |
分子量 |
500.6 g/mol |
IUPAC名 |
bis(4,5-diphenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C30H20N4S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)35-29(31-25)33-34-30-32-26(22-15-7-2-8-16-22)28(36-30)24-19-11-4-12-20-24/h1-20H |
InChIキー |
XJBYYTIJNQYWSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N=NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


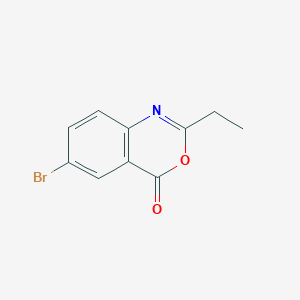

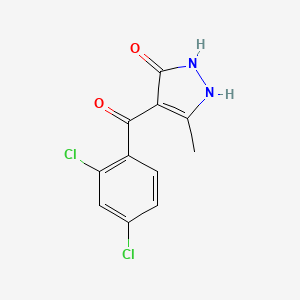
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
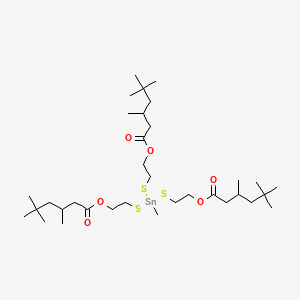
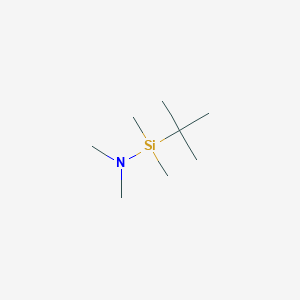
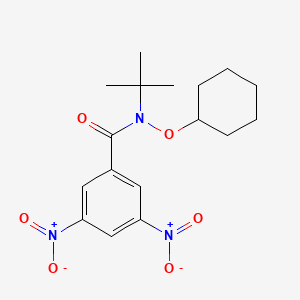
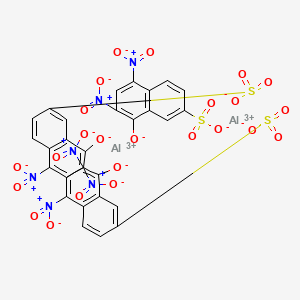
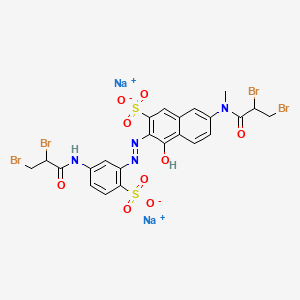
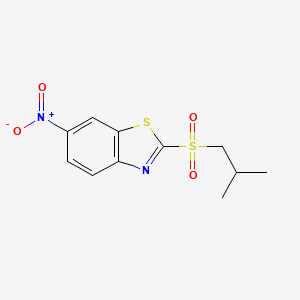
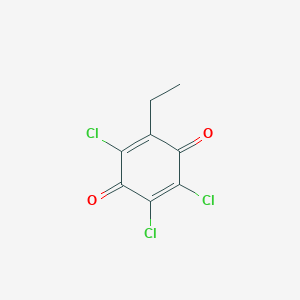
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
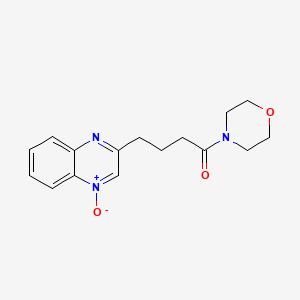
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
